2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate
Description
This compound is a benzofuran derivative featuring a 1-ethylindole substituent at the 2-position and a 3-methoxybenzoate ester at the 6-position of the benzo[3,4-b]furan-3-one core. The 3-methoxybenzoate ester may enhance metabolic stability compared to simpler esters.
Properties
Molecular Formula |
C27H21NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate |
InChI |
InChI=1S/C27H21NO5/c1-3-28-16-18(21-9-4-5-10-23(21)28)14-25-26(29)22-12-11-20(15-24(22)33-25)32-27(30)17-7-6-8-19(13-17)31-2/h4-16H,3H2,1-2H3/b25-14+ |
InChI Key |
UYMBDJMZLHKKOW-AFUMVMLFSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzo[b]furan core can be synthesized through the cyclization of appropriate precursors, often involving palladium-catalyzed reactions . The final step involves esterification to introduce the methoxybenzoate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and palladium-catalyzed cyclization, as well as automated systems for the esterification step .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Research Implications
Comparative studies with halogenated analogs (BH26358/54) could clarify the role of the indole moiety in target binding. Stability studies of the 3-methoxybenzoate ester versus simpler esters (e.g., methyl) are critical for optimizing pharmacokinetics.
Biological Activity
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate is a complex organic compound notable for its diverse biological activities. This compound features an indole moiety, a benzo[b]furan core, and a methoxybenzoate group, which contribute to its potential therapeutic applications. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H21NO5 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | [(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate |
| CAS Number | 929478-53-5 |
Anticancer Properties
Recent studies have indicated that 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
The biological activity of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate is attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G2/M checkpoint.
- Cytokine Modulation : The compound inhibits the signaling pathways involved in the production of inflammatory cytokines .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound compared to control groups.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
